molecular formula C12H8FNO B1439648 4-Fluoro-3-(pyridin-3-yl)benzaldehyde CAS No. 1183051-95-7

4-Fluoro-3-(pyridin-3-yl)benzaldehyde

Cat. No.: B1439648
CAS No.: 1183051-95-7
M. Wt: 201.2 g/mol
InChI Key: JKBOQKLDEDTDAT-UHFFFAOYSA-N
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Description

4-Fluoro-3-(pyridin-3-yl)benzaldehyde is an organic compound with the molecular formula C12H8FNO It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom and a pyridine ring

Properties

IUPAC Name

4-fluoro-3-pyridin-3-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO/c13-12-4-3-9(8-15)6-11(12)10-2-1-5-14-7-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBOQKLDEDTDAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC(=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(pyridin-3-yl)benzaldehyde typically involves the reaction of 4-fluorobenzaldehyde with a pyridine derivative under specific conditions. One common method is the Friedel-Crafts acylation reaction, where 4-fluorobenzaldehyde reacts with pyridine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-(pyridin-3-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 4-Fluoro-3-(pyridin-3-yl)benzoic acid.

    Reduction: 4-Fluoro-3-(pyridin-3-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-(pyridin-3-yl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(pyridin-3-yl)benzaldehyde depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

  • 4-Fluoro-3-(pyridin-4-yl)benzaldehyde
  • 4-Fluoro-3-(pyridin-2-yl)benzaldehyde
  • 4-Fluoro-3-(pyridin-3-yl)benzoic acid

Comparison: 4-Fluoro-3-(pyridin-3-yl)benzaldehyde is unique due to the specific position of the pyridine ring and the fluorine atom on the benzene ring. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from its isomers and analogs.

Biological Activity

4-Fluoro-3-(pyridin-3-yl)benzaldehyde is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound features a fluorine atom attached to a benzaldehyde moiety with a pyridine ring at the 3-position. The presence of the fluorine atom enhances the compound's lipophilicity and stability, which can influence its biological activity.

The mechanism of action of this compound varies depending on its application:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine-protein kinase crucial for cell division and centriole replication. Inhibition of PLK4 can lead to significant cellular effects, including cell cycle arrest and apoptosis in cancer cells.
  • Pharmacokinetics : The incorporation of fluorine in the compound is known to potentially enhance its bioavailability, improving physical, biological, and environmental properties.

Anticancer Activity

In vitro studies have demonstrated that this compound significantly inhibits the growth of various cancer cell lines by targeting PLK4. This inhibition leads to increased apoptosis rates and reduced viability. For example, studies showed that compounds with similar structures exhibited potent modulation of cancer cell proliferation with EC50 values as low as 0.21 µM .

Antibacterial Activity

Emerging research indicates that this compound exhibits antibacterial properties due to the presence of fluorine. Studies have shown enhanced efficacy against both gram-negative and gram-positive bacteria, such as Escherichia coli and Staphylococcus aureus. The fluorinated derivatives demonstrated improved penetration through bacterial biofilms, suggesting potential therapeutic applications in treating resistant infections .

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study reported that the compound effectively inhibited the growth of various cancer cell lines by targeting PLK4. The results indicated a significant increase in apoptosis rates compared to control groups.
  • Antibacterial Efficacy : Another study explored the antibacterial activity of related compounds and found that those with structural similarities to this compound exhibited improved efficacy against pathogenic bacteria. This suggests its potential use in developing new antibiotics .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:

CompoundTarget EnzymeEC50 (µM)Activity Type
This compoundPolo-like kinase 40.21Anticancer
Related Compound AUnknown0.50Anticancer
Related Compound BUnknown1.00Antibacterial

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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